molecular formula C24H25N3O3 B2913338 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1207003-77-7

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2913338
CAS RN: 1207003-77-7
M. Wt: 403.482
InChI Key: ZRWVVSZDWWTKFC-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of similar compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids leads to the formation of 2-aryl benzimidazoles . The reaction probably proceeds via a mechanism involving cyclodehydration .


Physical And Chemical Properties Analysis

The compound likely has properties similar to other imidazole derivatives. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole, a core component of this compound, has been found to exhibit antimicrobial properties . Derivatives of imidazole have shown different biological activities such as antibacterial and antimycobacterial activities .

Anti-inflammatory Activity

Imidazole derivatives have also been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

The compound could potentially be used in cancer treatment, as imidazole derivatives have demonstrated antitumor activity .

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activity , suggesting potential applications in the treatment of diabetes.

Antiviral Activity

Research has indicated that imidazole derivatives can exhibit antiviral properties . This suggests that the compound could potentially be used in the treatment of viral infections .

Antioxidant Activity

Imidazole derivatives have demonstrated antioxidant properties , suggesting potential applications in the prevention of oxidative stress-related diseases.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities , suggesting potential applications in the treatment of parasitic infections.

Antifungal Activity

Imidazole derivatives have demonstrated antifungal properties , suggesting potential applications in the treatment of fungal infections.

properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-29-20-8-4-5-17-13-21(30-22(17)20)24(28)25-14-15-9-11-16(12-10-15)23-26-18-6-2-3-7-19(18)27-23/h2-8,13,15-16H,9-12,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWVVSZDWWTKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide

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